molecular formula C9H11BrO B010959 2-Bromo-1-ethoxy-4-methylbenzene CAS No. 103260-55-5

2-Bromo-1-ethoxy-4-methylbenzene

Cat. No.: B010959
CAS No.: 103260-55-5
M. Wt: 215.09 g/mol
InChI Key: XHBWRIJRICMNFL-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-4-methylbenzene is an aromatic compound with a benzene ring substituted with a bromine atom, an ethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Electrophilic Aromatic Substitution: The synthesis of 2-Bromo-1-ethoxy-4-methylbenzene can be achieved through electrophilic aromatic substitution. This involves the bromination of 1-ethoxy-4-methylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).

    Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 1-bromo-4-methylbenzene with ethyl chloride (C₂H₅Cl) in the presence of aluminum chloride (AlCl₃) as a catalyst.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bromination: Br₂/FeBr₃

    Friedel-Crafts Alkylation: C₂H₅Cl/AlCl₃

    Oxidation: KMnO₄, CrO₃

    Reduction: LiAlH₄

Major Products Formed:

    Substitution: Various substituted benzene derivatives

    Oxidation: Aldehydes, carboxylic acids

    Reduction: 1-Ethoxy-4-methylbenzene

Scientific Research Applications

2-Bromo-1-ethoxy-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-Bromo-1-ethoxy-4-methylbenzene involves electrophilic aromatic substitution. The bromine atom on the benzene ring makes it susceptible to nucleophilic attack, allowing for various substitution reactions. The ethoxy group can also participate in reactions, either as a leaving group or through oxidation/reduction processes .

Comparison with Similar Compounds

  • 1-Bromo-2-ethoxy-4-methylbenzene
  • 1-Bromo-4-ethoxy-2-methylbenzene
  • 1-Bromo-4-ethoxybenzene

Comparison: 2-Bromo-1-ethoxy-4-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers a distinct combination of electrophilic and nucleophilic sites, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-ethoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBWRIJRICMNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629446
Record name 2-Bromo-1-ethoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103260-55-5
Record name 2-Bromo-1-ethoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4-methyl-phenol (1 g, 5.346 mmol) in acetone (10 mL) were added potassium carbonate (740 mg, 5.346 mmol) and ethyl iodide (868 μL, 10.69 mmol). The reaction mixture was heated at gentle reflux for 12 h. The solvent was removed to give a white paste. It was then taken in diethyl ether (5 mL) and water (2 mL). The product was extracted with diethyl ether (2×20 mL). The organic layers were washed with brine (1×5 mL) and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 5% ethyl acetate in hexanes yielded 2-bromo-1-ethoxy-4-methyl-benzene (940 mg, 82%).
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10 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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